REACTION_CXSMILES
|
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)C1C=CC=CC=1.Cl.[H][H].[CH2:20]1[C@@H:28]2[C@@H:23]([CH2:24][CH2:25][CH2:26][CH2:27]2)[CH2:22][NH:21]1>[C].[Pd]>[CH2:9]1[C@H:10]2[C@@H:15]([CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:16][NH:8]1.[CH3:22][CH:23]1[CH2:24][CH2:25][CH2:26][CH2:27][CH:28]1[CH2:20][NH2:21] |f:4.5|
|
Name
|
|
Quantity
|
226.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
545 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
palladium-carbon
|
Quantity
|
26 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC[C@@H]2CCCC[C@H]12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-liter GL autoclave fitted with a electromagnetic stirrer
|
Type
|
CUSTOM
|
Details
|
a temperature of 130° C
|
Type
|
CUSTOM
|
Details
|
the drop in the rate of the hydrogen-absorption
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
After the termination of reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered out from the reacted solution
|
Type
|
CUSTOM
|
Details
|
By the result of the capillary chromatographic analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1NC[C@@H]2CCCC[C@@H]12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCCC1)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |